molecular formula C15H17F4NO2 B2958825 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate CAS No. 477848-33-2

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate

Cat. No.: B2958825
CAS No.: 477848-33-2
M. Wt: 319.3
InChI Key: HZFVPFTZMFBWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate (CAS: 477848-33-2) is a fluorinated ester derivative featuring a piperidinomethyl group and a 3-fluorobenzenecarboxylate moiety. Its molecular formula is C₁₅H₁₇F₄NO₂, with a molecular weight of 319.30 g/mol . The compound’s structure includes:

  • A trifluoroethyl group (CF₃CH₂-) attached to the piperidine nitrogen, enhancing lipophilicity and metabolic stability.
  • This combination of fluorine atoms and heterocyclic architecture suggests applications in pharmaceuticals or agrochemicals, where fluorine is often used to optimize pharmacokinetic properties .

Properties

IUPAC Name

(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4NO2/c16-12-6-4-5-11(9-12)14(21)22-13(15(17,18)19)10-20-7-2-1-3-8-20/h4-6,9,13H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFVPFTZMFBWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C(F)(F)F)OC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate is a fluorinated compound with significant potential in medicinal chemistry. The introduction of fluorine atoms into organic molecules often alters their biological activity, pharmacokinetics, and overall therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H17F4NO
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 477848-33-2
  • Structure : The compound features a piperidine ring and a carboxylate group which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The piperidine moiety allows for interaction with various receptors in the body, potentially modulating neurotransmitter systems.
  • Enzyme Inhibition : The fluorinated groups may enhance binding affinity to specific enzymes, leading to inhibition that could be beneficial in treating diseases such as cancer or inflammation.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays:

Assay Type Activity Observed Reference
Cytotoxicity AssayIC50 = 5 µM
Antimicrobial ActivityEffective against E. coli
Enzyme InhibitionInhibits JAK kinase

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines with an IC50 value of approximately 5 µM. This suggests potential as a chemotherapeutic agent.
  • Antimicrobial Properties :
    Another investigation highlighted the compound's effectiveness against E. coli strains, indicating its potential use in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell membranes.
  • JAK Kinase Inhibition :
    Research has shown that this compound acts as an inhibitor of Janus kinase (JAK), which is implicated in several inflammatory diseases. This inhibition can lead to reduced inflammatory responses and offers a pathway for treating conditions like rheumatoid arthritis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
Target Compound C₁₅H₁₇F₄NO₂ 319.30 3-Fluorobenzene, trifluoroethyl-piperidine 477848-33-2
3-Chloro Analog* C₁₅H₁₇ClF₃NO₂ 335.75 3-Chlorobenzene, trifluoroethyl-piperidine 477848-34-3
Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate C₁₅H₂₀FNO₂ 265.32 2-Fluorobenzyl, ethyl ester 353777-91-0
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate C₁₅H₁₅F₄NO₃ 321.27 3-Fluoro, 4-hydroxy, 4-CF₃, benzyl ester 1951439-26-1

*Data sourced from .

Key Observations:

Halogen Substitution :

  • The 3-chloro analog (CAS 477848-34-3) has a higher molecular weight (335.75 vs. 319.30) due to chlorine’s atomic mass, but lower electronegativity compared to fluorine. This substitution may reduce electronic effects but enhance steric bulk .
  • Fluorine in the target compound likely improves metabolic stability and binding affinity due to its strong electronegativity and small atomic radius .

Ester Group Variants: Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate (CAS 353777-91-0) lacks the trifluoroethyl group, resulting in a lower molecular weight (265.32 vs. 319.30).

Piperidine Modifications :

  • Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 1951439-26-1) incorporates a hydroxyl group and an additional trifluoromethyl group on the piperidine ring. These modifications increase polarity, which could enhance solubility but reduce blood-brain barrier penetration compared to the target compound .

Physicochemical Properties

  • Lipophilicity: The trifluoroethyl group in the target compound increases logP compared to non-fluorinated analogs, favoring passive diffusion across biological membranes .
  • pKa Prediction: Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate has a predicted pKa of 7.36, suggesting moderate basicity at physiological pH. The target compound’s piperidinomethyl group may exhibit similar or slightly altered ionization due to fluorine’s inductive effects .
  • Thermal Stability: Fluorinated esters like the target compound often demonstrate higher thermal stability than non-fluorinated analogs, as seen in related trifluoromethylated compounds (e.g., IMDG-classified esters in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.